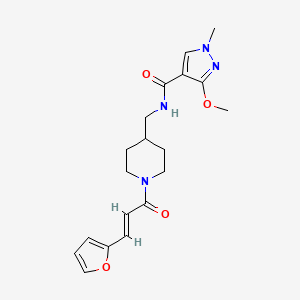

4-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

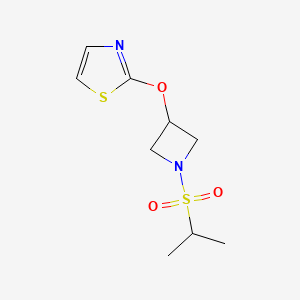

4-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is highly expressed in the brain.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

An orally active, water-soluble neurokinin-1 receptor antagonist was identified, demonstrating high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound's solubility in water exceeded 100 mg/mL, indicating its potential for both intravenous and oral clinical administration. This development marks a significant step in exploring new therapeutic avenues for treating conditions such as emesis and depression (Harrison et al., 2001).

Anticonvulsant Hybrid Compounds

Research into new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating chemical fragments of well-known antiepileptic drugs, has shown promising results. These compounds displayed broad spectra of activity across several preclinical seizure models. The findings suggest these hybrids offer a new approach to anticonvulsant therapy, potentially improving the safety profile compared to existing antiepileptic drugs (Kamiński et al., 2015).

Src Kinase Activity Inhibition

Optimization studies of 4-phenylamino-3-quinolinecarbonitriles have yielded potent inhibitors of Src kinase activity, crucial for Src-mediated cell proliferation. This research provides a foundation for developing new treatments for diseases where Src kinase plays a pivotal role, such as certain types of cancer (Boschelli et al., 2001).

Luminescent Material Development

Investigations into Ir(III) complexes with tunable emissions have unveiled applications in data security protection through their piezochromic and vapochromic behaviors. These complexes demonstrate potential as smart luminescent materials for advanced technological applications, including security and display technologies (Song et al., 2016).

Pesticide Removal from Wastewater

A study on the use of a low-cost biosorbent for pesticide removal from wastewaters highlighted the effective adsorption of various pesticides, including dimethomorph. This research suggests an affordable and efficient method for mitigating pesticide contamination in water sources, contributing to environmental protection efforts (Boudesocque et al., 2008).

Mechanism of Action

Mode of Action

Given its structural similarity to other morpholine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion patterns would need to be determined through experimental studies .

Result of Action

The compound’s effects would likely depend on its specific targets and the biochemical pathways it influences .

properties

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3/c1-16-14-20(15-17(2)22(16)23)28-11-3-4-21(26)24-18-5-7-19(8-6-18)25-9-12-27-13-10-25/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBUQHQOXOJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812917.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)

![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)

![(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid](/img/structure/B2812927.png)

![[4-(1-Ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol](/img/no-structure.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)

![2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B2812933.png)